molecular formula C8H3Br4N B14647414 4,5,6,7-Tetrabromo-2H-isoindole CAS No. 52964-20-2

4,5,6,7-Tetrabromo-2H-isoindole

Cat. No.: B14647414
CAS No.: 52964-20-2
M. Wt: 432.73 g/mol
InChI Key: UUTXDZRXWSSHIS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrabromo-2H-isoindole is a brominated derivative of isoindole, characterized by the presence of four bromine atoms at positions 4, 5, 6, and 7 on the isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrabromo-2H-isoindole typically involves the bromination of isoindole derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures the availability of the compound for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrabromo-2H-isoindole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrabromo-2H-isoindole involves its interaction with specific molecular targets and pathways. The bromine atoms on the isoindole ring enhance its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrabromo-2H-isoindole is unique due to its specific bromination pattern and the presence of the isoindole ring. This structural configuration imparts distinct chemical properties and reactivity compared to other brominated isoindole derivatives .

Properties

CAS No.

52964-20-2

Molecular Formula

C8H3Br4N

Molecular Weight

432.73 g/mol

IUPAC Name

4,5,6,7-tetrabromo-2H-isoindole

InChI

InChI=1S/C8H3Br4N/c9-5-3-1-13-2-4(3)6(10)8(12)7(5)11/h1-2,13H

InChI Key

UUTXDZRXWSSHIS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN1)C(=C(C(=C2Br)Br)Br)Br

Origin of Product

United States

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